molecular formula C4H6N4OS B3354283 5-mercapto-1H-imidazole-4-carbohydrazide CAS No. 58413-35-7

5-mercapto-1H-imidazole-4-carbohydrazide

Cat. No. B3354283
CAS RN: 58413-35-7
M. Wt: 158.18 g/mol
InChI Key: GUQFYTMLNXFTCQ-UHFFFAOYSA-N
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Description

“5-mercapto-1H-imidazole-4-carbohydrazide” is a compound that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . The “5-mercapto” part refers to a sulfur-containing group attached to the 5-position of the imidazole ring, and “4-carbohydrazide” refers to a carbohydrazide group attached to the 4-position .


Molecular Structure Analysis

The molecular structure of “5-mercapto-1H-imidazole-4-carbohydrazide” would consist of an imidazole ring with a sulfur-containing mercapto group at the 5-position and a carbohydrazide group at the 4-position . The presence of these functional groups could influence the compound’s reactivity and interactions with other molecules.


Chemical Reactions Analysis

Imidazole derivatives can participate in a variety of chemical reactions, depending on their functional groups . For example, the mercapto group (-SH) can undergo oxidation reactions to form disulfides, and the carbohydrazide group can participate in condensation reactions with carbonyl compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-mercapto-1H-imidazole-4-carbohydrazide” would be influenced by its molecular structure and functional groups. For example, the presence of the polar carbohydrazide group and the sulfur-containing mercapto group could influence the compound’s solubility, acidity/basicity, and reactivity .

Mechanism of Action

The mechanism of action of “5-mercapto-1H-imidazole-4-carbohydrazide” would depend on its specific biological or chemical activity. Imidazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer activities . The specific mechanism of action would depend on the target molecule or pathway in the biological system.

Safety and Hazards

The safety and hazards of “5-mercapto-1H-imidazole-4-carbohydrazide” would depend on its specific physical and chemical properties. Generally, compounds containing imidazole rings are considered to have low toxicity, but the presence of other functional groups could influence the compound’s overall toxicity .

Future Directions

The study of imidazole derivatives is a promising area of research due to their wide range of biological activities . Future research could focus on exploring the synthesis, properties, and potential applications of “5-mercapto-1H-imidazole-4-carbohydrazide” and similar compounds.

properties

IUPAC Name

4-sulfanyl-1H-imidazole-5-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4OS/c5-8-3(9)2-4(10)7-1-6-2/h1,10H,5H2,(H,6,7)(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUQFYTMLNXFTCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1)C(=O)NN)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70482677
Record name AGN-PC-0NI9C3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70482677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

58413-35-7
Record name AGN-PC-0NI9C3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70482677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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